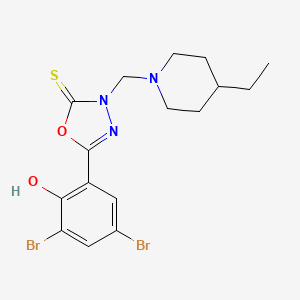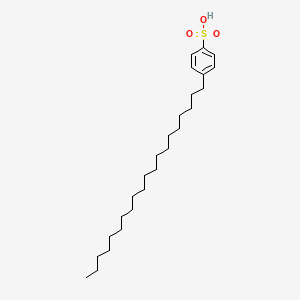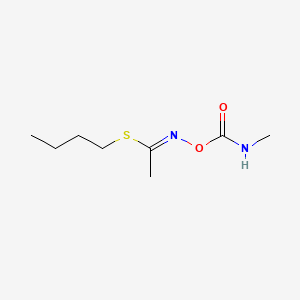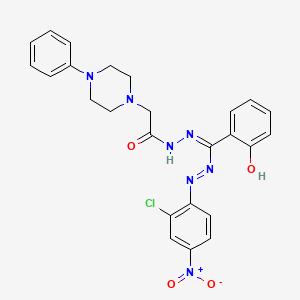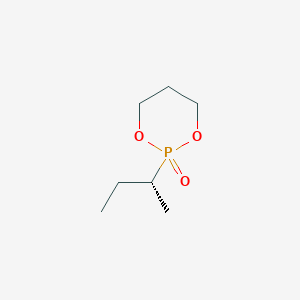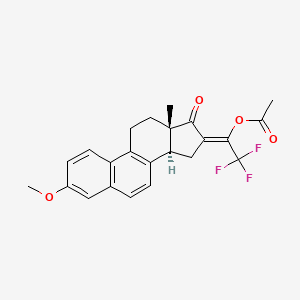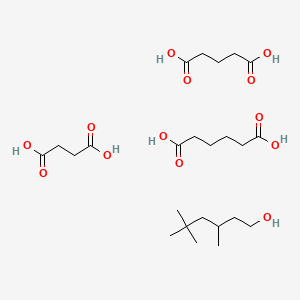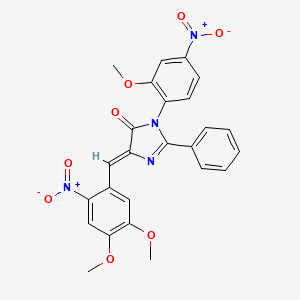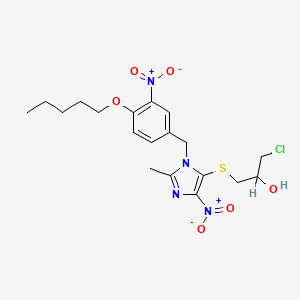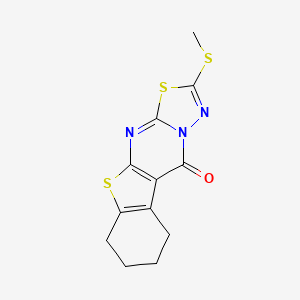
Methyl Beta-D-Galactopyranuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Beta-D-Galactopyranuronate is a methyl ester derivative of D-galacturonic acid. This compound is a significant carbohydrate derivative, often studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and industrial processes. It is known for its role in the synthesis of biologically active molecules and its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Beta-D-Galactopyranuronate can be synthesized through the esterification of D-galacturonic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Beta-D-Galactopyranuronate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of galacturonic acid or its derivatives.
Reduction: Formation of methyl galactopyranoside.
Substitution: Formation of various substituted galactopyranuronate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl Beta-D-Galactopyranuronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in cell wall polysaccharides and its interactions with proteins.
Industry: It is used in the production of biodegradable materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of Methyl Beta-D-Galactopyranuronate involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Vergleich Mit ähnlichen Verbindungen
Methyl Beta-D-Galactopyranoside: Another methyl ester derivative with similar structural features but different functional properties.
Methyl Alpha-D-Galactopyranoside: A stereoisomer with distinct biological activities and applications.
Galacturonic Acid: The parent compound from which Methyl Beta-D-Galactopyranuronate is derived.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable esters and its potential as a therapeutic agent make it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
18490-93-2 |
|---|---|
Molekularformel |
C7H12O7 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6+/m0/s1 |
InChI-Schlüssel |
DICCNWCUKCYGNF-SXUWKVJYSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

